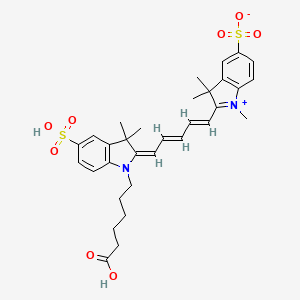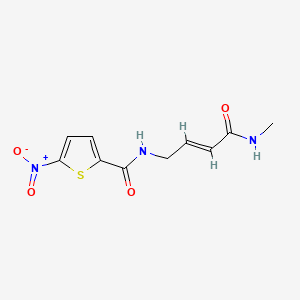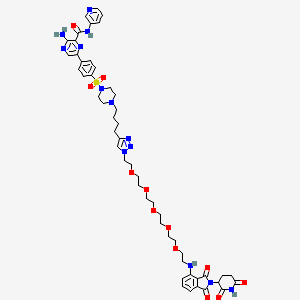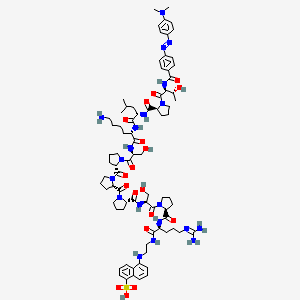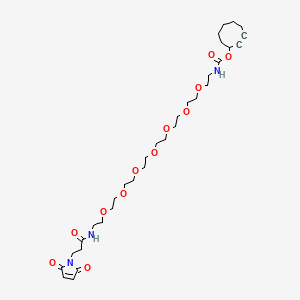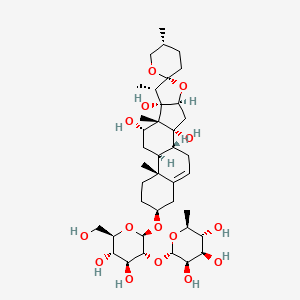
Hancinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hancinone is a natural product primarily found in the seeds of plants belonging to the Hibiscus family. It is characterized by its yellow crystalline appearance and bitter taste. The chemical formula of this compound is C23H28O6, and it has a molecular weight of 400.46. This compound is known for its various biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties .
准备方法
Synthetic Routes and Reaction Conditions: Hancinone is typically extracted from the seeds of Hibiscus syriaceae plants. The extraction process involves several steps:
Solvent Extraction: The seeds are subjected to solvent extraction using ethanol or dimethyl sulfoxide.
Separation and Purification: The extract is then separated and purified through techniques such as column chromatography.
Crystallization: The purified extract is crystallized to obtain this compound in its crystalline form.
Industrial Production Methods: While the primary method of obtaining this compound is through natural extraction, industrial production methods may involve optimizing the extraction and purification processes to increase yield and purity. This can include the use of advanced chromatographic techniques and solvent systems tailored for large-scale production .
化学反应分析
Types of Reactions: Hancinone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .
科学研究应用
Hancinone has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a model compound in studying lignanoid chemistry and its derivatives.
Biology: It is studied for its biological activities, including its effects on cell signaling pathways and gene expression.
Medicine: this compound has shown potential in inhibiting the growth and spread of non-small cell lung cancer and breast cancer.
作用机制
Hancinone exerts its effects through various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress in cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Anti-tumor Activity: this compound induces apoptosis in cancer cells and inhibits cell proliferation by modulating signaling pathways such as PI3K/AKT and NF-κB.
相似化合物的比较
Hancinone is unique among lignanoids due to its specific chemical structure and biological activities. Similar compounds include:
- Lancifolin C
- Wallichinine
- Futoquinol
- Isodihydrofutoquinol A and B
- Fargesone A and B
- Kadsurenone
- Piperenone
- Mirandin B
- Burchellin
These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities. This compound’s unique combination of antioxidant, anti-inflammatory, and anti-tumor properties distinguishes it from these related compounds .
属性
分子式 |
C20H20O5 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC 名称 |
(2S,3R,3aS)-2-(1,3-benzodioxol-5-yl)-3a-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one |
InChI |
InChI=1S/C20H20O5/c1-4-5-14-10-20(22-3)12(2)19(25-18(20)9-15(14)21)13-6-7-16-17(8-13)24-11-23-16/h4,6-10,12,19H,1,5,11H2,2-3H3/t12-,19+,20+/m1/s1 |
InChI 键 |
GGRIWHJBFXFKGS-CFGAKRJMSA-N |
手性 SMILES |
C[C@@H]1[C@H](OC2=CC(=O)C(=C[C@]12OC)CC=C)C3=CC4=C(C=C3)OCO4 |
规范 SMILES |
CC1C(OC2=CC(=O)C(=CC12OC)CC=C)C3=CC4=C(C=C3)OCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


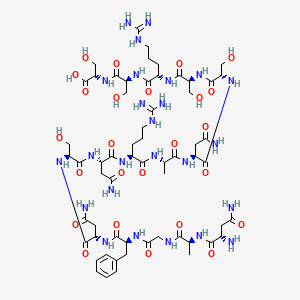
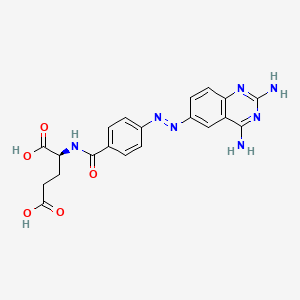
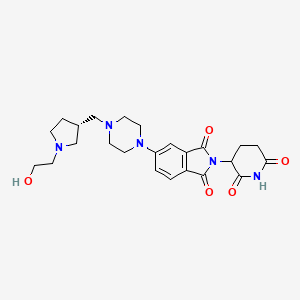

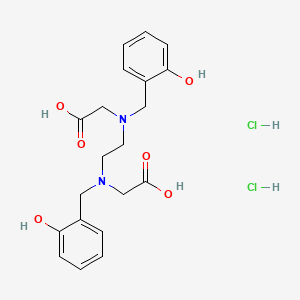
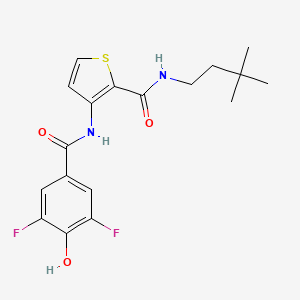
![1-[2,4,6-trihydroxy-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]ethanone](/img/structure/B12381986.png)
